5-Hydroxy Omeprazole-D3

LC-MS/MS Bioanalysis Method Validation

5-Hydroxy Omeprazole-D3 is the definitive stable isotope-labeled internal standard (IS) for LC-MS/MS quantification of 5-hydroxyomeprazole, the primary CYP2C19 metabolite of omeprazole. Unlike unlabeled 5-hydroxyomeprazole or Omeprazole-D3, only this compound co-elutes with the target analyte while delivering the +3 Da mass shift essential for accurate isotope dilution mass spectrometry. Substitution with non-deuterated or chemically distinct analogs introduces significant analytical error—particularly critical given CYP2C19 polymorphism-driven inter-individual variability. This IS is a regulatory expectation for ANDA bioequivalence trials and is indispensable for CYP2C19 phenotyping, pharmacokinetic studies, and drug-drug interaction (DDI) assessments. Ensure robust, FDA/EMA-compliant data integrity with the only chromatographically and matrix-matched deuterated internal standard for 5-hydroxyomeprazole.

Molecular Formula C17H19N3O4S
Molecular Weight 364.4 g/mol
Cat. No. B12410990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Omeprazole-D3
Molecular FormulaC17H19N3O4S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC
InChIInChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i4D,5D,6D
InChIKeyCMZHQFXXAAIBKE-WVALGTIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy Omeprazole-D3: Deuterated Internal Standard for Precise Quantification of the Major Omeprazole Metabolite


5-Hydroxy Omeprazole-D3 is a deuterium-labeled analog of 5-Hydroxyomeprazole, the primary metabolite of the proton pump inhibitor omeprazole . This stable isotope-labeled compound incorporates three deuterium atoms, typically on the methoxy group, providing a mass shift of approximately +3 Da relative to the unlabeled analyte [1]. It is utilized exclusively as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the accurate and precise quantification of 5-hydroxyomeprazole in biological matrices, enabling robust pharmacokinetic studies and CYP2C19 phenotyping [2].

Why 5-Hydroxy Omeprazole-D3 Cannot Be Replaced by Unlabeled Standards or Parent Drug IS in Analytical Workflows


Substituting 5-Hydroxy Omeprazole-D3 with a non-deuterated analog, such as unlabeled 5-hydroxyomeprazole , or a different deuterated internal standard like Omeprazole-D3 , introduces significant analytical error and is not a viable practice. The fundamental principle of stable isotope dilution mass spectrometry requires the internal standard to co-elute with the target analyte and exhibit near-identical ionization efficiency and matrix effect susceptibility. Unlabeled 5-hydroxyomeprazole cannot be used as it is chromatographically indistinguishable from the analyte, while Omeprazole-D3, despite being deuterated, is chemically distinct and can exhibit different chromatographic retention, recovery, and matrix effects compared to the 5-hydroxyomeprazole metabolite [1]. This is particularly critical given the known inter-individual variability in omeprazole metabolism due to CYP2C19 polymorphisms [2], where precise, metabolite-specific quantification is essential.

Quantitative Evidence for 5-Hydroxy Omeprazole-D3: Direct Comparator Performance Data


Chromatographic Differentiation: Co-Elution with 5-Hydroxyomeprazole for Reliable Matrix Effect Correction

A critical advantage of 5-Hydroxy Omeprazole-D3 as an internal standard is its identical chromatographic retention time with the target analyte, 5-hydroxyomeprazole. In a validated LC-MS/MS method, 5-hydroxyomeprazole and its deuterated internal standard (IS) eluted at the same retention time, while the parent drug omeprazole and its corresponding IS, omeprazole-D3, had a distinct retention time [1]. Specifically, in one study, the retention times for omeprazole, omeprazole sulfone, 5-hydroxyomeprazole, and the internal standard (d3-omeprazole) were 3.19, 4.18, 1.96, and 3.19 minutes, respectively [2]. This demonstrates that the parent drug IS does not co-elute with the metabolite. The perfect co-elution of 5-Hydroxy Omeprazole-D3 with 5-hydroxyomeprazole ensures that both experience identical ion suppression or enhancement from the biological matrix, enabling accurate and precise quantification, a property not shared by alternative internal standards like omeprazole-D3 for metabolite analysis.

LC-MS/MS Bioanalysis Method Validation

Mass Spectrometric Specificity: A Defined +3 Da Mass Shift for Unambiguous Analyte Discrimination

5-Hydroxy Omeprazole-D3 provides a distinct and predictable mass shift of +3 Da compared to unlabeled 5-hydroxyomeprazole due to the incorporation of three deuterium atoms, typically replacing hydrogen atoms on a methoxy group [1]. This mass difference is sufficient to completely separate the isotope clusters of the analyte and internal standard in a mass spectrometer, preventing cross-talk and ensuring that the signal for the internal standard does not interfere with the quantification of the analyte [2]. In contrast, using a carbon-13 labeled analog (+1 Da) may not provide sufficient mass separation to avoid isotopic interference from the analyte's natural abundance M+1 isotope. The exact molecular weight of the target compound is 364.43 g/mol (free base) or 386.4 g/mol (sodium salt), compared to 361.4 g/mol for unlabeled 5-hydroxyomeprazole . This unambiguous mass difference is critical for achieving the high selectivity required for low-level quantification in complex biological samples.

Mass Spectrometry Stable Isotope Labeling Internal Standard

Method Validation Performance: Enabling Quantification Across a Clinically Relevant Concentration Range

The use of 5-Hydroxy Omeprazole-D3 as an internal standard facilitates the validation of analytical methods with clinically relevant sensitivity and range. Methods employing a deuterated internal standard for omeprazole metabolites have been validated with a lower limit of quantification (LLOQ) as low as 3 ng/mL for 5-hydroxyomeprazole in human plasma, with an upper limit of 500 ng/mL [1]. Another LC-MS/MS method achieved an LLOQ of 10 ng/mL [2]. This performance is directly attributable to the internal standard's ability to correct for variable extraction recovery and matrix effects. For instance, a validated HPLC-UV method without a deuterated IS reported a higher LLOQ of 20 ng/mL and a narrower range of 20-800 ng/mL [3]. The quantitative data demonstrates that methods utilizing the deuterated metabolite IS achieve a wider dynamic range (e.g., 3-500 ng/mL) with high accuracy, essential for capturing the full plasma concentration-time profile across diverse patient genotypes [1].

Bioanalytical Method Validation Pharmacokinetics CYP2C19 Phenotyping

Analyte Recovery and Precision: Enhanced Data Quality in Complex Biological Matrices

The chemical similarity of 5-Hydroxy Omeprazole-D3 to the analyte ensures that both compounds undergo nearly identical losses during sample extraction and preparation. While direct comparative recovery data for the deuterated vs. unlabeled standard is often not reported, the performance of the overall method is indicative. In a validated method using a deuterated IS, the mean recovery for 5-hydroxyomeprazole from plasma was 64.3%, but importantly, the intra- and inter-day precision (coefficient of variation, CV) was excellent, at ≤4.6% and ≤5.0%, respectively [1]. This high precision is a direct consequence of the IS effectively tracking and correcting for the variability in recovery. In contrast, a method using a non-deuterated, structural analog IS (OPC-18827) reported a recovery >97% but with a lower precision profile and a higher LLOQ [2]. The consistent, albeit lower, recovery corrected by the deuterated IS yields superior overall assay precision and accuracy, which is the ultimate goal for reliable bioanalysis.

Sample Preparation Matrix Effect Precision

Optimal Use Cases for 5-Hydroxy Omeprazole-D3 in Pharmaceutical and Clinical Research


CYP2C19 Phenotyping in Clinical Trials and Precision Medicine

5-Hydroxy Omeprazole-D3 is the definitive internal standard for quantifying 5-hydroxyomeprazole, the primary metabolite formed by CYP2C19 [1]. Accurate measurement of this metabolite's plasma concentration is essential for determining an individual's CYP2C19 activity (phenotype). The validated LC-MS/MS methods using this deuterated standard provide the sensitivity and precision needed to differentiate between poor, intermediate, extensive, and ultra-rapid metabolizers [2]. This application is critical in clinical trials to stratify patient populations, understand variable drug response, and guide dose adjustments for omeprazole and other drugs metabolized by this polymorphic enzyme [3].

Regulated Bioanalysis for Pharmacokinetic and Bioequivalence Studies

For pharmaceutical companies conducting pharmacokinetic (PK) studies or Abbreviated New Drug Application (ANDA) bioequivalence trials, the use of a stable isotope-labeled internal standard like 5-Hydroxy Omeprazole-D3 is a regulatory expectation for ensuring data integrity [1]. Its use allows for the development of validated analytical methods with robust accuracy and precision, as required by FDA and EMA guidelines. The data generated supports the characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile and is fundamental for establishing the bioequivalence of generic omeprazole formulations [2].

Drug-Drug Interaction (DDI) Studies Involving CYP2C19 Substrates

Omeprazole is a well-established probe substrate for CYP2C19, and the quantification of its 5-hydroxy metabolite is a key endpoint in DDI studies. 5-Hydroxy Omeprazole-D3 is an indispensable tool for these investigations [1]. By providing a reliable and precise measure of metabolite formation, researchers can definitively determine the inhibitory or inductive potential of a co-administered drug on CYP2C19 activity. This quantitative evidence is crucial for regulatory submissions and for informing safe prescribing practices for multi-drug regimens [2].

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